molecular formula C18H23N5O2 B6060780 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide

1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide

Cat. No. B6060780
M. Wt: 341.4 g/mol
InChI Key: DOXLBSASDCLTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide, also known as QNZ, is a synthetic compound that has been widely used in scientific research. QNZ belongs to the quinoxaline family and is a potent inhibitor of the NF-κB pathway.

Mechanism of Action

1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus. This leads to the downregulation of NF-κB target genes, including those involved in cell survival, proliferation, and inflammation.
Biochemical and physiological effects:
1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has also been shown to reduce inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide in lab experiments is its potency and specificity for the NF-κB pathway. However, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide can also have off-target effects, and its use may not be appropriate for all experimental systems. Additionally, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide can be toxic at high concentrations, and its effects can be influenced by the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide in scientific research. One area of interest is the development of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide analogs with improved potency and specificity. Another area of interest is the use of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide may have potential as a therapeutic agent for the treatment of viral infections, as NF-κB plays a role in the immune response to viral infections. Further studies are needed to explore these potential applications of 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide.
Conclusion:
In conclusion, 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research for its ability to inhibit the NF-κB pathway. 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has shown promise as a potential therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases. However, its use in lab experiments can be limited by its toxicity and off-target effects. Future research should focus on developing 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide analogs with improved potency and specificity, as well as exploring its potential use in combination with other drugs and for the treatment of viral infections.

Synthesis Methods

1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chloro-3-nitroquinoxaline with morpholine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through the reaction of the intermediate with piperidinecarboxylic acid.

Scientific Research Applications

1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has been extensively used in scientific research, particularly in the field of cancer research. Its ability to inhibit the NF-κB pathway has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, and colon cancer. 1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of inflammation and autoimmune diseases.

properties

IUPAC Name

1-(3-morpholin-4-ylquinoxalin-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c19-16(24)13-5-7-22(8-6-13)17-18(23-9-11-25-12-10-23)21-15-4-2-1-3-14(15)20-17/h1-4,13H,5-12H2,(H2,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXLBSASDCLTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Morpholin-4-yl)quinoxalin-2-yl]piperidine-4-carboxamide

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